- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,
Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)
96145-98-1 structure
Product Name:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
كاس عدد:96145-98-1
وسط:C10H7F3N2O
ميغاواط:228.170592546463
CID:61828
PubChem ID:892717
Update Time:2024-10-25
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
- 2-Phenyl-5-trifluoro
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
- Maybridge1_004315
- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
- HMS553M05
- PSQCMVQGPMFFCX-UHFFFAOYSA-N
- CGMKIOXMUMZDAP-UHFFFAOYSA-N
- HMS1590E01
- STK
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- SCHEMBL537395
- 96145-98-1
- CS-10775
- SR-01000253389-1
- EN300-229754
- 1-phenyl-3-trifluoromethyl-5-pyrazolone
- MFCD03714773
- 1-phenyl-3-trifluoromethylpyrazol-5-one
- AKOS000310728
- 781-93-1
- SR-01000636391-1
- SCHEMBL486072
- SR-01000253389
- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AC-26699
- CS-0040063
- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- BBL039000
- STK312844
- NS00016418
- CCG-46714
- DTXSID60358397
-
- MDL: P188887
- نواة داخلي: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
- مفتاح Inchi: CGMKIOXMUMZDAP-UHFFFAOYSA-N
- ابتسامات: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F
حساب السمة
- نوعية دقيقة: 228.05100
- النظائر كتلة واحدة: 228.05104734g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 1
- تعقيدات: 319
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 3
- إكسلوغ 3: 2.4
- طوبولوجي سطح القطب: 32.299
الخصائص التجريبية
- كثيف: 1.39
- نقطة الغليان: 318.4°C at 760 mmHg
- نقطة الوميض: 146.4°C
- انكسار: 1.543
- بسا: 38.05000
- لوغب: 2.59670
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
中国海关编码:
2933199090概述:
2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 1g |
279.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-5g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 5g |
914.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH043-250mg |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 95+% | 250mg |
136CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
216.00 | 2021-05-17 | |
| Fluorochem | 025315-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 025315-5g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 5g |
£141.00 | 2022-03-01 | |
| Fluorochem | 025315-10g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 10g |
£225.00 | 2022-03-01 | |
| Fluorochem | 025315-25g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 25g |
£457.00 | 2022-03-01 | |
| TRC | H950920-1g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 1g |
$ 145.00 | 2022-06-04 | ||
| TRC | H950920-10g |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole |
96145-98-1 | 10g |
$ 1135.00 | 2022-06-04 |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Ethanol ; 12 h, reflux
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux
المراجع
- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
المراجع
- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Acetic acid ; 3 - 4 h, reflux
المراجع
- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux
المراجع
- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
المراجع
- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux
المراجع
- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C
المراجع
- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
المراجع
- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux
المراجع
- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux
المراجع
- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux
المراجع
- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Methanol ; 6 h, rt → reflux
المراجع
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Acetic acid ; overnight, 110 °C
المراجع
- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983
طريقة الإنتاج 16
رد فعل الشرط
1.1 rt; 1 - 15 min
المراجع
- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Ethanol ; 8 h, rt → 90 °C
المراجع
- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
المراجع
- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water
المراجع
- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials
- ethyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
- Phenylhydrazine Hydrochloride (1:1)
- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole الوثائق ذات الصلة
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
烟台朗裕新材料科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر